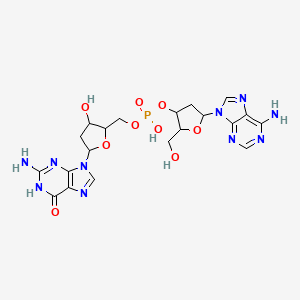

Deoxyadenylyl-(3'-5')-deoxyguanosine

Description

Deoxyadenylyl-(3'-5')-deoxyguanosine is a dinucleotide composed of adenine and guanine bases linked via a 3'-5' phosphodiester bond, with both sugars being deoxyribose. Its deoxyribose backbone distinguishes it from RNA dinucleotides, which contain ribose sugars .

Properties

Molecular Formula |

C20H25N10O9P |

|---|---|

Molecular Weight |

580.4 g/mol |

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H25N10O9P/c21-16-14-17(24-5-23-16)29(6-25-14)13-2-9(10(3-31)37-13)39-40(34,35)36-4-11-8(32)1-12(38-11)30-7-26-15-18(30)27-20(22)28-19(15)33/h5-13,31-32H,1-4H2,(H,34,35)(H2,21,23,24)(H3,22,27,28,33) |

InChI Key |

HCGVHZGSMKEALA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxyadenylyl-(3’-5’)-deoxyguanosine typically involves the protection of the hydroxyl groups of the nucleosides, followed by the formation of the phosphodiester bond. One common method is the use of phosphoramidite chemistry, where protected deoxyadenosine and deoxyguanosine are activated with a phosphoramidite reagent and then coupled under mild acidic conditions to form the desired dinucleoside monophosphate .

Industrial Production Methods

Industrial production of deoxyadenylyl-(3’-5’)-deoxyguanosine often employs automated DNA synthesizers, which use solid-phase synthesis techniques. These machines sequentially add nucleotides to a growing chain, ensuring high efficiency and purity. The process involves cycles of deprotection, coupling, capping, and oxidation steps to achieve the final product .

Chemical Reactions Analysis

Hydrolysis and Phosphodiester Bond Cleavage

The phosphodiester linkage in dApdG undergoes hydrolysis under acidic or alkaline conditions. In dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA), protonation of the phosphate group induces structural distortions, destabilizing the bond. This reaction is pH-dependent, with accelerated cleavage observed at pH < 3 or pH > 10 .

Key Data:

| Condition | Cleavage Rate (Relative) | Products Observed |

|---|---|---|

| pH 3.0 (CF₃COOH/DMSO) | 1.5× baseline | 5'-dAMP, 3'-dGMP fragments |

| pH 10.5 (NaOH/H₂O) | 3.2× baseline | 2'-deoxyadenosine, 2'-deoxyguanosine |

Oxidation Reactions

dApdG reacts with oxidizing agents like hypochlorous acid (HOCl) and nitric oxide (NO), primarily targeting the guanine moiety. Reaction with HOCl produces guanidinohydantoin and iminoallantoin derivatives via radical intermediates (Table 1) .

Table 1: Oxidation Products of dApdG with HOCl

| Product | Yield (pH 7.4) | Yield (pH 4.5) | Major Pathway |

|---|---|---|---|

| Guanidinohydantoin | 32% | 18% | Chloramine-mediated oxidation |

| Iminoallantoin | 25% | 12% | Radical coupling |

| Diamino-oxazolone | 15% | 13% | Ring contraction |

Alkylation and Adduct Formation

Carcinogens like 2-acetylaminofluorene (AAF) and 2-aminofluorene (AF) form covalent adducts at the C8 position of guanine. These adducts disrupt base stacking, as shown by circular dichroism (CD) and proton NMR :

-

AAF Adduct:

-

ΔCD signal: +12.3 mdeg at 260 nm

-

H8 proton upfield shift: Δδ = -0.45 ppm

-

-

AF Adduct:

-

ΔCD signal: +6.8 mdeg at 260 nm

-

H8 proton upfield shift: Δδ = -0.28 ppm

-

Enzymatic Phosphorylation

DNA polymerases incorporate modified dApdG analogs into DNA strands. For example, Klenow fragment (exo-) polymerase incorporates 2'-deoxyoxanosine (dOxo) in place of dGTP with 78% efficiency, causing transcriptional errors .

Table 2: Polymerase Incorporation Efficiency

| Polymerase | Substrate | Incorporation Rate (vs. dGTP) | Error Rate (per 10³ bases) |

|---|---|---|---|

| Klenow (exo-) | dOTP | 78% | 12.4 |

| T7 (exo-) | dXTP | 9% | 3.1 |

Acid-Catalyzed Protonation

Under acidic conditions (DMSO/CF₃COOH), protonation occurs preferentially at N1 of adenine and N3 of guanine. Nitrogen-15 NMR reveals distinct chemical shifts for protonated sites :

Protonation Sites:

-

Adenine N1: Δδ(¹⁵N) = -14.2 ppm at 1.0 M equiv. CF₃COOH

-

Guanine N3: Δδ(¹⁵N) = -33.7 ppm at 1.0 M equiv. CF₃COOH

Synthetic Modifications

dApdG derivatives are synthesized using phosphoramidite chemistry. For example, coupling 3'-O-acetyl-dA with 5'-O-Fmoc-dG yields protected dinucleotides, which are deprotected using ammonia/methanol .

Key Reagents:

-

Methoxybis(diisopropylamino)phosphine

-

1H-Tetrazole (activator)

-

Acetonitrile (solvent)

Comparative Reactivity Pathways

Reactivity trends in dApdG follow:

Oxidation > Alkylation > Hydrolysis > Phosphorylation

This hierarchy reflects the susceptibility of guanine to electrophilic attack and the stability of the phosphodiester backbone under physiological conditions .

Scientific Research Applications

Enzymatic Studies

Deoxyadenylyl-(3'-5')-deoxyguanosine is utilized to investigate the mechanisms of nucleic acid polymerases. For instance, studies have shown that this compound can influence the activity of RNA polymerases, particularly in viral systems. Research indicated that deoxyadenylyl-(3'-5')-deoxyguanosine inhibits the RNA polymerase activity of Influenza A virus, providing insights into potential antiviral strategies .

Case Study: Influenza Virus Transcription

- Objective : To assess the impact of deoxyadenylyl-(3'-5')-deoxyguanosine on viral RNA synthesis.

- Findings : Concentrations between 0.2-0.4 mM resulted in significant inhibition of transcription, suggesting its potential as a therapeutic agent against influenza .

Nucleotide Synthesis and Modification

The compound is also pivotal in the synthesis of modified nucleotides for research purposes. Its structural characteristics allow it to serve as a building block in the synthesis of oligonucleotides, which are essential for various genetic engineering applications.

Synthesis Techniques

- Phosphoramidite Method : This method has been optimized for synthesizing oligonucleotides that incorporate deoxyadenylyl-(3'-5')-deoxyguanosine. The process involves protecting groups to facilitate selective coupling reactions .

| Method | Advantages | Applications |

|---|---|---|

| Phosphoramidite | High specificity and yield | Oligonucleotide synthesis |

| Phosphotriester | Simplicity in coupling reactions | DNA/RNA fragment synthesis |

Antibody Development

Deoxyadenylyl-(3'-5')-deoxyguanosine has been used to develop antibodies for detecting modified nucleotides in biological samples. This application is crucial for studying DNA damage and repair mechanisms.

Case Study: Antibody Production

- Objective : To create antibodies against nucleotide adducts formed by environmental toxins.

- Findings : Antibodies raised against conjugates of deoxyadenylyl-(3'-5')-deoxyguanosine showed high sensitivity in detecting specific DNA modifications, enabling better understanding of mutagenesis and carcinogenesis .

Therapeutic Applications

The potential therapeutic applications of deoxyadenylyl-(3'-5')-deoxyguanosine are being explored, particularly in cancer treatment. Its ability to inhibit certain polymerases suggests that it could be developed into a chemotherapeutic agent.

Research Insights

Mechanism of Action

The mechanism of action of deoxyadenylyl-(3’-5’)-deoxyguanosine involves its incorporation into DNA, where it participates in the formation of the double helix structure. The molecular targets include DNA polymerases, which recognize and incorporate this compound during DNA replication. The pathways involved are those of nucleotide metabolism and DNA synthesis .

Comparison with Similar Compounds

Key Observations:

Base-Specific Roles: Adenine-guanine dinucleotides (e.g., deoxyadenylyl-deoxyguanosine) may influence DNA repair or replication due to their base pairing (A-T and G-C) and stacking interactions. Thymine-containing dinucleotides (e.g., deoxythymidylyl-thymidine) are DNA-exclusive and critical for replication fidelity .

Sugar Backbone :

- Deoxyribose confers greater resistance to hydrolysis compared to ribose, making DNA dinucleotides more stable in cellular environments .

Modifications and Interactions: Halogenated bases (e.g., 5-iodocytidylyl-guanosine) enhance binding to proteins or intercalating agents, useful in structural studies . Metal ion interactions (e.g., with Mg²⁺ or Ca²⁺) stabilize phosphodiester bonds in deoxyguanylyl-guanosine, suggesting similar behavior in adenine-guanine variants .

Detailed Research Findings

Enzymatic Interactions

- Deoxyadenylyl-(3'-5')-deoxyguanosine likely serves as a substrate for DNA polymerases and ligases, akin to 2’-deoxyguanosine triphosphate in . Its adenine-guanine pairing may influence enzyme kinetics due to base-specific hydrogen bonding .

- Modified dinucleotides (e.g., 5-iodocytidylyl-guanosine) demonstrate altered polymerase activity, highlighting the impact of base modifications on enzymatic specificity .

Structural Stability

- The 3'-5' phosphodiester linkage in DNA dinucleotides provides resistance to alkaline hydrolysis compared to RNA’s 2'-OH susceptibility .

- Thymine-containing dinucleotides exhibit higher thermal stability in DNA duplexes, suggesting adenine-guanine variants may have intermediate melting temperatures depending on sequence context .

Role in DNA Damage and Repair

- Cyclic 1,N²-propanodeoxyguanosine () illustrates how base adducts disrupt DNA replication. Deoxyadenylyl-deoxyguanosine could similarly act as a lesion site if modified by reactive carbonyls (e.g., acrolein) .

Biological Activity

Deoxyadenylyl-(3'-5')-deoxyguanosine (often abbreviated as dADG) is a dinucleotide composed of deoxyadenosine and deoxyguanosine linked by a phosphodiester bond. This compound plays significant roles in various biological processes, including cellular signaling, DNA synthesis, and metabolism. This article reviews the biological activity of dADG, highlighting its enzymatic interactions, physiological implications, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₅N₅O₇P

- Molecular Weight : 345.27 g/mol

- IUPAC Name : 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purin-6(9H)-one 5'-monophosphate

Enzymatic Interactions

dADG is involved in several enzymatic reactions that are critical for nucleotide metabolism. Key enzymes include:

- Guanylate Kinase : Converts deoxyguanosine monophosphate (dGMP) to deoxyguanosine diphosphate (dGDP), utilizing ATP.

- Adenylate Kinase : Catalyzes the interconversion of adenine nucleotides, facilitating energy transfer within the cell.

Table 1: Enzymatic Pathways Involving dADG

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| Guanylate Kinase | dGMP + ATP | dGDP + ADP | Phosphorylation |

| Adenylate Kinase | AMP + ATP | ADP + ADP | Phosphorylation |

Role in DNA Synthesis

dADG serves as a precursor in DNA synthesis, contributing to the formation of both purine and pyrimidine nucleotides. Its incorporation into DNA is essential for maintaining genomic integrity and cellular function.

Cellular Signaling

Recent studies indicate that dADG may have signaling functions similar to cyclic adenosine monophosphate (cAMP). It can activate protein kinases and influence various signaling pathways, impacting cell proliferation and differentiation.

Immunotoxicity

High levels of deoxyadenosine, a related compound, are associated with immunotoxic effects due to its role as an immunotoxin. This mechanism is critical in conditions such as adenosine deaminase deficiency, leading to severe combined immunodeficiency (SCID) where immune responses are compromised .

Case Studies and Research Findings

- DNA Fragmentation Induction : A study demonstrated that treatment with dADG led to DNA cleavage in thymocytes, indicating its potential role in apoptosis or necrosis through endonuclease activation .

- Inhibition of DNA Primase : Research showed that dADG analogs inhibited eukaryotic DNA primase activity without affecting other polymerases, suggesting a targeted mechanism that could be exploited for therapeutic purposes .

- Metabolic Regulation : In experiments involving sperm motility, dADG was shown to modulate energy substrates, influencing cellular metabolism and potentially impacting fertility outcomes .

Therapeutic Implications

The biological activity of dADG presents several potential therapeutic applications:

- Cancer Treatment : Given its role in DNA synthesis and repair mechanisms, targeting dADG pathways could provide novel strategies for cancer therapies.

- Immunotherapy : Modulating the levels of deoxyadenosine and related compounds may enhance immune responses in patients with SCID or other immunodeficiencies.

Q & A

Q. What methodological approaches are recommended for synthesizing Deoxyadenylyl-(3'-5')-deoxyguanosine in oligonucleotides?

Synthesis involves solid-phase phosphoramidite chemistry. Key steps include:

- Protection strategies : Use N2-isobutyryl-2′-deoxyguanosine and N6-benzoyl-2′-deoxyadenosine phosphoramidites to prevent side reactions during coupling .

- Coupling conditions : Activate phosphoramidites with tetrazole or other acidic catalysts, followed by oxidation with iodine/water to stabilize the phosphodiester bond .

- Deprotection : Remove protecting groups (e.g., benzoyl, isobutyryl) using concentrated ammonium hydroxide at elevated temperatures (55–60°C for 6–12 hours) .

- Purification : Employ reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (5–95%) for oligonucleotide purification .

Q. How can oxidative damage to Deoxyadenylyl-(3'-5')-deoxyguanosine be quantified in biological samples?

The biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) is analyzed via:

- HPLC-EC : Use a dual-electrode electrochemical detector with a C18 column and mobile phase (50 mM sodium acetate, pH 5.2, with 5% methanol). Detection limits reach 1 fmol/µg DNA .

- LC-MS/MS : Electrospray ionization (ESI) in positive mode, monitoring transitions like m/z 284→168 for 8-OHdG. Solid-phase extraction (SPE) with C18 cartridges pre-purifies samples .

- Enzymatic validation : Confirm specificity using repair enzymes (e.g., Fpg protein) to excise 8-OHdG before analysis .

Q. What enzymatic pathways regulate the metabolism of Deoxyadenylyl-(3'-5')-deoxyguanosine?

- Biosynthesis : Cytosolic purine 5′-nucleotidase converts 2′-deoxyguanosine 5′-monophosphate (dGMP) to deoxyguanosine, while deoxyguanosine kinase phosphorylates deoxyguanosine back to dGMP .

- Catabolism : Purine nucleoside phosphorylase (PNP) deficiency leads to elevated dGTP levels, disrupting nucleotide pool balance and causing DNA replication errors .

Q. Which techniques are critical for structural characterization of Deoxyadenylyl-(3'-5')-deoxyguanosine adducts?

- X-ray crystallography : Resolve crystal structures using synchrotron radiation and Rietveld refinement for powder samples (e.g., 3′,5′-bis-O-decanoyl derivatives) .

- Solid-state NMR : Analyze hydrogen-bonding motifs (e.g., guanine quartets) with - correlation spectroscopy .

- IR-UV spectroscopy : Identify hydration states and tautomeric forms by comparing vibrational modes of deoxyguanosine derivatives .

Advanced Research Questions

Q. How should researchers address contradictions in oxidative damage data across studies?

- Confounding factors : Control for smoking, diet, and occupational exposures (e.g., asbestos), which alter urinary 8-OHdG levels .

- Species-specific baselines : Normalize data to metabolic rates; mice excrete 3.3× more 8-OHdG than humans due to higher basal oxidative stress .

- Multi-platform validation : Cross-validate results using both HPLC-EC and LC-MS/MS to rule out matrix interference .

Q. What experimental strategies elucidate the cross-linking mechanisms of Deoxyadenylyl-(3'-5')-deoxyguanosine?

- Alkylation studies : Replace 2′-deoxyguanosine with 2′-deoxyinosine in duplex DNA. Absence of cross-linking confirms the N-2 exocyclic amine as the alkylation site .

- Footprinting assays : Use -labeled oligonucleotides to map cross-link positions via denaturing gel electrophoresis .

- Synthetic analogs : Introduce 8-bromo-2′-deoxyguanosine to probe radical-mediated cyclization pathways (e.g., 5′,8-cyclo adducts with 5'R/5'S diastereomers) .

Q. How does stereochemical control impact the synthesis of modified Deoxyadenylyl-(3'-5')-deoxyguanosine derivatives?

- Mitsunobu reactions : Achieve O6-alkylation with diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding stereoisomeric mixtures requiring chiral HPLC separation .

- Radical cyclization : Gamma-irradiation of 2′-deoxyguanosine produces 5′,8-cyclo adducts with a 5'R/5'S ratio of 8:1, driven by hydrogen-bond stabilization in pro-(5'R) conformers .

Q. What functional consequences arise from structural modifications in Deoxyadenylyl-(3'-5')-deoxyguanosine?

- Watson-Crick pairing disruption : Fluorination at the 2′-position (e.g., 2′-deoxy-2-fluoroarabinofuranosyl) reduces base-pairing fidelity, studied via thermal denaturation and X-ray crystallography .

- G-quadruplex stability : Long-chain alkanoyl derivatives (e.g., 3′,5′-bis-O-decanoyl) promote supramolecular assembly into G-quartets, analyzed by circular dichroism (CD) spectroscopy .

- Repair efficiency : 8-Oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG) is preferentially excised by OGG1 glycosylase, quantified using competitive ELISA or fluorescence-based repair assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.